Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide and results in a high yield of the desired product . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often employs catalytic routes using transition metals such as copper, iron, gold, ruthenium, and palladium. These processes may involve undesirable solvents and require high temperatures, high catalyst loading, and long reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Reduction of the carboxylate group to an alcohol group.
Substitution: Functionalization through radical reactions and transition metal catalysis.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Transition metal catalysts such as copper, iron, gold, ruthenium, and palladium.
Major Products Formed
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further utilized in pharmaceutical applications .
Scientific Research Applications
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a valuable scaffold for the development of pharmaceutical drugs, including those targeting peptic ulcers, insomnia, brain disorders, and hepatic encephalopathy . Additionally, it is used in the synthesis of antituberculosis agents and other medicinal compounds .
Mechanism of Action
The mechanism of action of ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It acts by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 8-(4-morpholinyl)imidazo[1,2-a]pyrazine-2-carboxylate
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific methoxy group, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Overview of this compound
- Chemical Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 220.23 g/mol
- CAS Number : 67625-40-5
This compound is primarily studied for its potential applications in medicinal chemistry due to its ability to interact with various biological macromolecules.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial activity. A study highlighted that derivatives of this class, including this compound, have shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and Mycobacterium bovis BCG. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, demonstrating promising antimicrobial potential .
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain compounds within this class can inhibit tubulin polymerization, a critical process for cancer cell proliferation. For instance, compounds demonstrated IC₅₀ values ranging from 80 to 200 nM against various cancer cell lines such as HCT-15 and HeLa . The activity is attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes. For example, it can act as an inhibitor of neutral sphingomyelinase (nSMase), which is implicated in various disease states including Alzheimer's disease .
- Interaction with Biological Macromolecules : The structure allows for interaction with DNA and proteins, potentially leading to altered gene expression and protein function.
- Radical Reactions : As part of the imidazo[1,2-a]pyridine class, it undergoes radical reactions that can modify its structure and enhance its reactivity towards biological targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the imidazole ring significantly influence potency and selectivity:
Substituent Position | Effect on Activity |
---|---|
C2 | Increased potency against cancer cells when substituted with electron-donating groups |
C7 | Modifications here can enhance antimicrobial activity against TB |
C8 | Methoxy group enhances solubility and bioavailability |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives in xenograft models. This compound exhibited significant tumor reduction in mice models when administered at doses of 10 mg/kg . This study underscored the compound's potential as a lead candidate for further development in cancer therapeutics.
Case Study 2: Antituberculosis Activity
Another investigation focused on the anti-TB properties of imidazo[1,2-a]pyridine derivatives. High-throughput screening identified several compounds with potent activity against MDR-TB strains. This compound was among those that displayed MIC values below 5 μM, showcasing its potential in treating resistant TB infections .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-13-6-4-5-9(15-2)10(13)12-8/h4-7H,3H2,1-2H3 |
InChI Key |
FNNPLHKKBLAYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)OC |
Origin of Product |
United States |
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